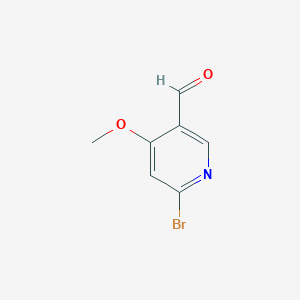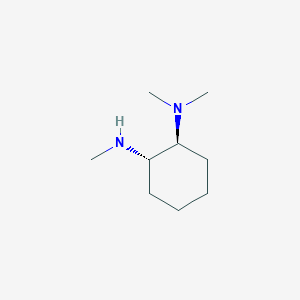
2-(4-(二甲氨基)苯基)环丙烷-1-羧酸乙酯
描述
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is a chemical compound with the formula C14H19NO2 . It has a molecular weight of 233.31 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is characterized by the presence of a cyclopropane ring, a dimethylamino group, and an ethyl carboxylate group . The InChI Key for this compound is OEVIFWQPSJCRKT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate has several notable physicochemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate, and it inhibits CYP2D6 . The compound has a Log Po/w (iLOGP) of 2.71, indicating its lipophilicity . It is soluble, with a solubility of 0.404 mg/ml .科学研究应用
植物乙烯前体的鉴定
- 霍夫曼等人(1982 年)将 1-氨基环丙烷-1-羧酸(一种高等植物中的乙烯前体)的主要共轭物鉴定为 1-(丙二酰胺基)环丙烷-1-羧酸。这一发现是通过向光照下生长的麦叶中施用标记的 1-氨基环丙烷-1-羧酸并分析形成的代谢物而获得的 (Hoffman, Yang, & McKeon, 1982)。
聚合物化学应用
- 庞等人(2003 年)报道了使用辣根过氧化物酶作为催化剂,对 1-[(4-羟基苯基)氨基羰基)]-2-乙烯基环丙烷羧酸乙酯进行低聚。此过程在室温下用环糊精在水溶液中进行,从而形成交联聚合物 (Pang, Ritter, & Tabatabai, 2003)。
小环烷烃环的氧化断裂
- 格拉齐亚诺等人(1996 年)探索了 2,2-二甲氧基环丙烷-1-羧酸乙酯与 RuO4 的反应,导致通过区域选择性断裂富电子键而发生氧化开环。这项研究有助于理解涉及小环烷烃环的反应 (Graziano, Lasalvia, Piccialli, & Sica, 1996)。
药物发现化合物开发
- 乔纳(2017 年)讨论了含环丙烷的先导化合物在药物发现中的合成,利用了一种从单个前体制备多种含环丙烷化合物的策略 (Chawner, 2017)。
药物化学和抗菌研究
- 博兹塔斯等人(2019 年)合成了溴酚衍生物并评估了其对酶的抑制作用,有助于理解对阿尔茨海默病等疾病的潜在治疗方法 (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019)。
- 拉加文德拉等人(2016 年)合成了含环丙烷的化合物并评估了它们的抗菌和抗氧化活性,发现一些化合物表现出优异的抗菌和抗真菌特性 (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016)。
安全和危害
属性
IUPAC Name |
ethyl 2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-17-14(16)13-9-12(13)10-5-7-11(8-6-10)15(2)3/h5-8,12-13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVIFWQPSJCRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B6590345.png)
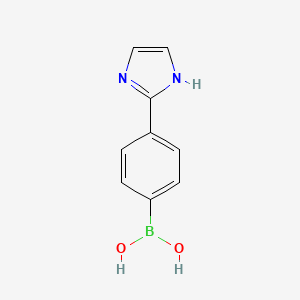

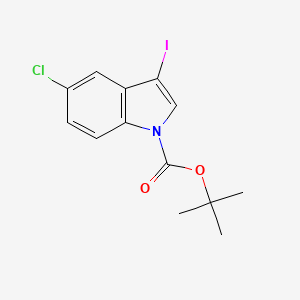
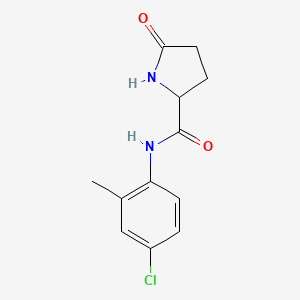
![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)
![2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6590392.png)
![N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine](/img/structure/B6590394.png)


